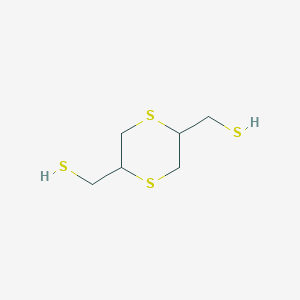![molecular formula C19H14 B135053 9-Metilbenz[a]antraceno CAS No. 2381-16-0](/img/structure/B135053.png)
9-Metilbenz[a]antraceno
Descripción general
Descripción
9-Methylbenz(A)anthracene (9-MBA) is a polycyclic aromatic hydrocarbon (PAH) that is used in scientific research studies. 9-MBA is of interest due to its potential to be used in laboratory experiments to study the effects of PAHs on biological systems. 9-MBA is a potent mutagen and carcinogen, and it has been studied extensively in order to understand its mechanism of action and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Estudios de Reacciones Fotoquímicas
Los investigadores estudian las reacciones fotoquímicas del 9-Metilbenz[a]antraceno bajo irradiación de luz UV o visible. Estas investigaciones proporcionan información valiosa sobre los procesos de estado excitado, los intermediarios radicales y las reacciones de fotoadición. Por ejemplo, se ha explorado el análisis de fotoproductos de compuestos relacionados como el 7,12-Dimetilbenz[a]antraceno (DMBA) .
Mecanismo De Acción
- Primary Targets : 9-Methylbenz[a]anthracene primarily targets DNA . It forms covalent adducts with DNA bases, leading to mutations and potentially carcinogenic effects .
- Resulting Changes : DNA adducts can lead to mutations, which may contribute to the initiation of cancer . Additionally, these mutations can affect gene expression and cellular function.
Target of Action
Mode of Action
Safety and Hazards
9-Methylbenz(A)anthracene should be handled with care. Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing. Keep containers tightly closed in a dry, cool and well-ventilated place. Protect from direct sunlight . More detailed information about the safety and hazards can be found in the referenced papers .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
9-Methylbenz[a]anthracene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in its metabolic activation. The interaction with these enzymes leads to the formation of reactive intermediates that can bind to DNA, proteins, and other cellular macromolecules, potentially causing mutations and other cellular damage .
Cellular Effects
The effects of 9-Methylbenz[a]anthracene on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 9-Methylbenz[a]anthracene can activate the aryl hydrocarbon receptor (AhR) pathway, leading to changes in the expression of genes involved in xenobiotic metabolism . Additionally, it can induce oxidative stress and inflammation, further impacting cellular health and function .
Molecular Mechanism
At the molecular level, 9-Methylbenz[a]anthracene exerts its effects through several mechanisms. One key mechanism involves the binding of its reactive metabolites to DNA, forming DNA adducts that can lead to mutations and potentially initiate carcinogenesis . Furthermore, 9-Methylbenz[a]anthracene can inhibit or activate various enzymes, altering cellular metabolic pathways and gene expression . These interactions highlight the compound’s potential to disrupt normal cellular processes and contribute to disease development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Methylbenz[a]anthracene can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 9-Methylbenz[a]anthracene can degrade into various metabolites, some of which may retain biological activity . Long-term exposure to this compound in vitro or in vivo can lead to sustained cellular damage, including chronic inflammation and oxidative stress .
Dosage Effects in Animal Models
The effects of 9-Methylbenz[a]anthracene vary with different dosages in animal models. At lower doses, the compound may cause subtle changes in cellular function, while higher doses can lead to significant toxic or adverse effects. For example, studies have shown that high doses of 9-Methylbenz[a]anthracene can induce pulmonary toxicity, characterized by inflammation, congestion, and damage to lung tissue . Additionally, dose-dependent effects on weight gain and hematopoiesis have been observed in animal studies .
Metabolic Pathways
9-Methylbenz[a]anthracene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 9-Methylbenz[a]anthracene to form reactive intermediates, such as dihydrodiols and quinones . These metabolites can further interact with cellular macromolecules, leading to the formation of DNA adducts and other toxic effects . The metabolic activation of 9-Methylbenz[a]anthracene is a critical step in its potential carcinogenicity.
Transport and Distribution
The transport and distribution of 9-Methylbenz[a]anthracene within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 9-Methylbenz[a]anthracene can localize to different cellular compartments, where it may accumulate and exert its biological effects .
Subcellular Localization
The subcellular localization of 9-Methylbenz[a]anthracene is an important determinant of its activity and function. This compound can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization of 9-Methylbenz[a]anthracene to specific organelles can influence its interactions with biomolecules and its overall impact on cellular processes. For example, the presence of 9-Methylbenz[a]anthracene in the nucleus can facilitate its binding to DNA and the formation of DNA adducts .
Propiedades
IUPAC Name |
9-methylbenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-6-7-15-12-19-16(11-17(15)10-13)9-8-14-4-2-3-5-18(14)19/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJPMPXTXCFCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C3C(=C2)C=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178520 | |
| Record name | 9-Methylbenz(a)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
| Record name | 9-Methylbenz(a)anthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3367 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 3.7X10-2 mg/L at 24 °C, In water, 6.60X10-2 mg/L at 27 °C, Insoluble in water, Soluble in ethanol, ether, carbon tetrachloride, chloroform, xylene, carbon disulfide | |
| Record name | 9-Methylbenz(a)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4053 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000025 [mmHg] | |
| Record name | 9-Methylbenz(a)anthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3367 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Needles from alcohol | |
CAS RN |
2381-16-0 | |
| Record name | 9-Methylbenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2381-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methylbenz(a)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methylbenz[a]anthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Methylbenz(a)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-METHYLBENZ(A)ANTHRACENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-METHYLBENZ(A)ANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03MKG5M9XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 9-Methylbenz(a)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4053 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
152.5 °C | |
| Record name | 9-Methylbenz(a)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4053 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





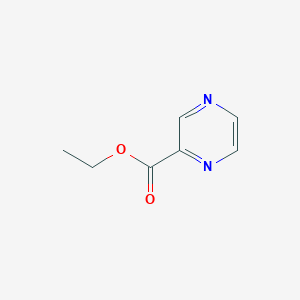

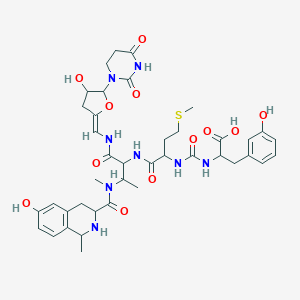
![(3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B134981.png)
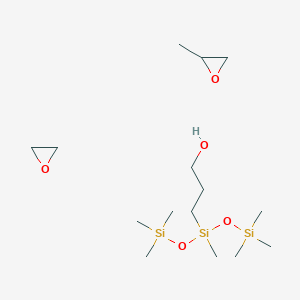
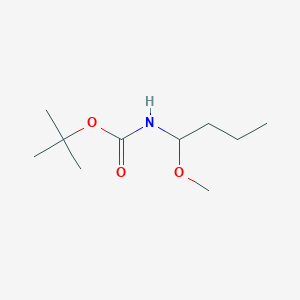
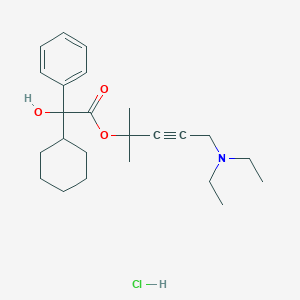


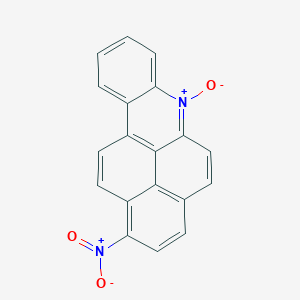
![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one](/img/structure/B135002.png)
